molecular formula C6H5N3OS B2807394 N-(5-cyano-1,3-thiazol-2-yl)acetamide CAS No. 99903-61-4

N-(5-cyano-1,3-thiazol-2-yl)acetamide

Cat. No.: B2807394
CAS No.: 99903-61-4
M. Wt: 167.19
InChI Key: SGMCVGSEMYGTQF-UHFFFAOYSA-N
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Description

N-(5-cyano-1,3-thiazol-2-yl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds. The presence of both cyano and acetamide functional groups in the molecule makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-1,3-thiazol-2-yl)acetamide typically involves the reaction of 5-cyanothiazole with acetamide under specific conditions. One common method involves the treatment of 5-cyanothiazole with acetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various heterocyclic compounds such as thiazoles, pyridines, and imidazoles, which are of significant interest in medicinal chemistry .

Scientific Research Applications

N-(5-cyano-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its balanced reactivity and stability, making it a valuable intermediate in the synthesis of a wide range of heterocyclic compounds. Its ability to undergo various chemical reactions under mild conditions further enhances its utility in research and industrial applications .

Properties

IUPAC Name

N-(5-cyano-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c1-4(10)9-6-8-3-5(2-7)11-6/h3H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMCVGSEMYGTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.14 g 2-Amino-5-cyanothiazole was dissolved in 10 ml acetic acid, and 1.8 ml acetic anhydride was added to carry out reaction at 100° C. for 30 min. The reaction product was cooled down, and filtered to obtain 2.5 g of a clay-solid having metallic luster (yield 80%), 1H NMR (DMSO-d6) 2.22 (3H, s), 8.36 (1H, s), 12.95 (1H, s).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Yield
80%

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